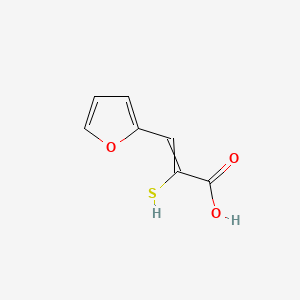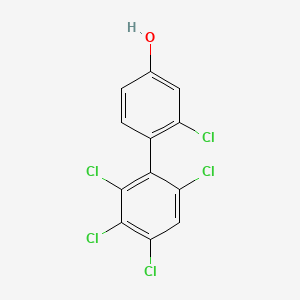
4-Hydroxy-2,2',3',4',6'-pentachlorobiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-2,2',3',4',6'-pentachlorobiphenyl is a member of the class of hydroxybiphenyls that is phenol substituted in the 3-position by chlorine and in the 4-position by a 2,3,4,6-tetrachlorophenyl group. It is a member of monochlorobenzenes, a tetrachlorobenzene and a member of hydroxybiphenyls.
Wissenschaftliche Forschungsanwendungen
Metabolism and Detoxification
- Metabolism studies in rats revealed that 4-Hydroxy-2,2',3',4',6'-pentachlorobiphenyl (a closely related compound) undergoes a detoxification process resulting in rapid excretion, suggesting a potential detoxified product with no high affinity for the liver, facilitating its rapid excretion (Koga, Beppu, & Yoshimura, 1990).
Enzyme Induction and Toxicity
- Research on rats demonstrated that this compound metabolites could induce specific hepatic microsomal drug-metabolizing enzymes, suggesting a potential role in modulating liver enzyme activities and possibly affecting liver function (Y. Kato et al., 1999).
Tissue Retention and Effects
- Studies have shown that certain polychlorinated biphenyls, including compounds similar to this compound, exhibit specific tissue retention, particularly in the lung parenchyma, highlighting potential concerns regarding respiratory exposure and long-term tissue accumulation (Brandt, Mohammed, & Slanina, 1981).
Impact on Circadian Rhythm and Metabolism
- Exposure to 4-Hydroxy-2,3,3',4',5-Pentachlorobiphenyl (4-OH-CB107) in rats resulted in alterations in liver transcriptome, specifically affecting genes related to circadian rhythm and fatty acid metabolism, suggesting potential disruptions to biological rhythms and metabolic processes (Ochiai et al., 2018).
Mutagenic and Embryotoxic Effects
- Studies on rats have indicated that derivatives of polychlorinated biphenyls, like this compound, may possess mutagenic properties, contributing to liver mutations, and could have embryotoxic effects, including the induction of fetal abnormalities such as cleft palates (Lehmann et al., 2007; Zhao et al., 1997).
Neurobehavioral Impact
- Prenatal and lactational exposure to hydroxylated polychlorinated biphenyls, analogous to this compound, have been linked to neurobehavioral alterations in young adult mice, including changes in spontaneous locomotor activity and motor coordination, underscoring potential developmental and neurological risks (Haijima et al., 2017).
Eigenschaften
CAS-Nummer |
150304-10-2 |
|---|---|
Molekularformel |
C12H5Cl5O |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
3-chloro-4-(2,3,4,6-tetrachlorophenyl)phenol |
InChI |
InChI=1S/C12H5Cl5O/c13-7-3-5(18)1-2-6(7)10-8(14)4-9(15)11(16)12(10)17/h1-4,18H |
InChI-Schlüssel |
BFEKLMSBXGRXSD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1O)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl |
Andere CAS-Nummern |
150304-10-2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



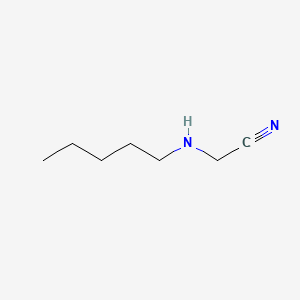
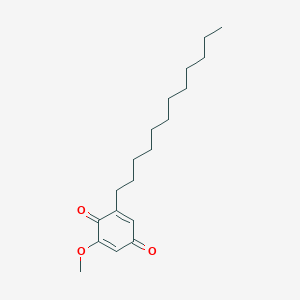
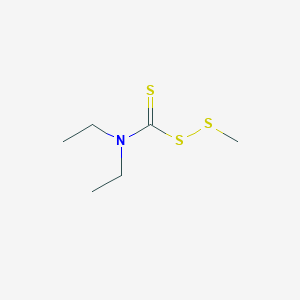
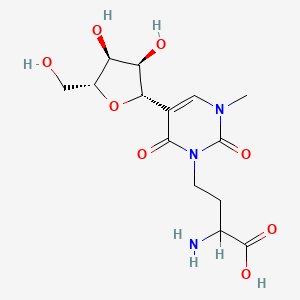
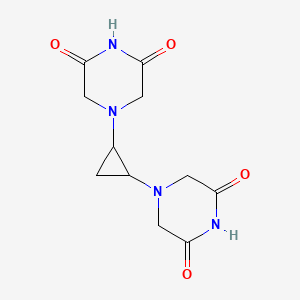


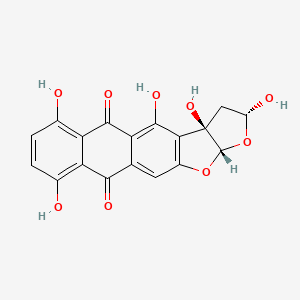
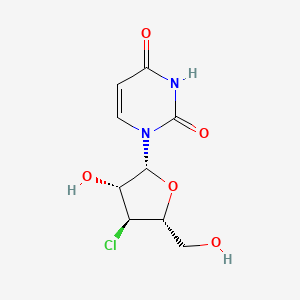
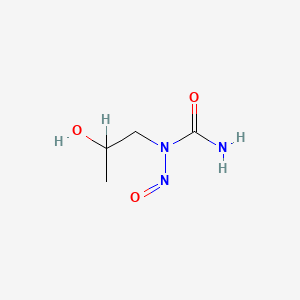
![11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B1198047.png)
